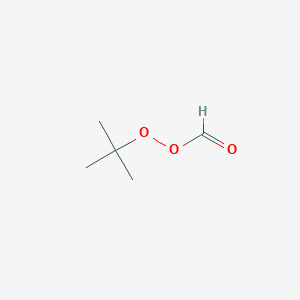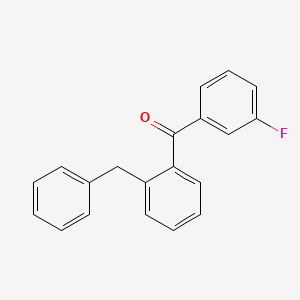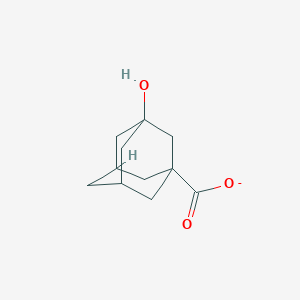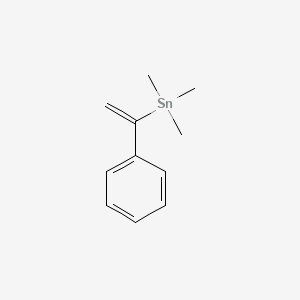
Stannane, trimethyl(1-phenylethenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stannane, trimethyl(1-phenylethenyl)-: is an organotin compound with the molecular formula C11H16Sn . It is characterized by the presence of a tin atom bonded to three methyl groups and a 1-phenylethenyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of stannane, trimethyl(1-phenylethenyl)- typically involves the reaction of trimethyltin chloride with 1-phenylethene in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually conducted at elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through distillation or recrystallization techniques to obtain the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions: Stannane, trimethyl(1-phenylethenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The phenylethenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or organolithium compounds are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while substitution reactions can produce a variety of functionalized organotin compounds .
Applications De Recherche Scientifique
Chemistry: In organic synthesis, stannane, trimethyl(1-phenylethenyl)- is used as a reagent for introducing tin-containing groups into organic molecules. It serves as a precursor for the synthesis of more complex organotin compounds .
Biology and Medicine: Research has explored the potential use of organotin compounds in medicinal chemistry, particularly for their anticancer properties. Stannane, trimethyl(1-phenylethenyl)- has shown promise in preliminary studies for its ability to inhibit the growth of certain cancer cell lines .
Industry: In the industrial sector, this compound is used in the production of polymers and as a stabilizer for certain types of plastics. Its unique chemical properties make it valuable for enhancing the performance and durability of materials .
Mécanisme D'action
The mechanism by which stannane, trimethyl(1-phenylethenyl)- exerts its effects involves the interaction of the tin atom with various molecular targets. In biological systems, the compound can interact with cellular proteins and enzymes, leading to the disruption of cellular processes. This interaction often involves the formation of covalent bonds between the tin atom and sulfur or nitrogen atoms in proteins, which can inhibit enzyme activity and induce cell death .
Comparaison Avec Des Composés Similaires
Stannane, trimethyl(phenylmethyl)-: This compound has a similar structure but with a phenylmethyl group instead of a phenylethenyl group.
Tributylphenylstannane: Another organotin compound with three butyl groups and a phenyl group attached to the tin atom.
Uniqueness: The phenylethenyl group can participate in additional chemical reactions, such as polymerization, which is not possible with the phenylmethyl or tributylphenyl groups .
Propriétés
Numéro CAS |
1198-01-2 |
|---|---|
Formule moléculaire |
C11H16Sn |
Poids moléculaire |
266.95 g/mol |
Nom IUPAC |
trimethyl(1-phenylethenyl)stannane |
InChI |
InChI=1S/C8H7.3CH3.Sn/c1-2-8-6-4-3-5-7-8;;;;/h3-7H,1H2;3*1H3; |
Clé InChI |
QNWNEKZJEDMYSS-UHFFFAOYSA-N |
SMILES canonique |
C[Sn](C)(C)C(=C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-Dichloro-1-[chloro(difluoro)methoxy]benzene](/img/structure/B14748758.png)

![6,6-Dimethylbenzo[b]acridin-11(6h)-one](/img/structure/B14748770.png)
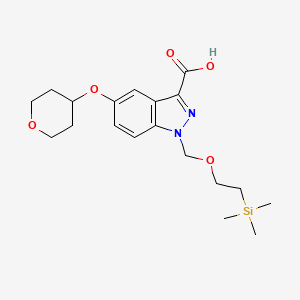
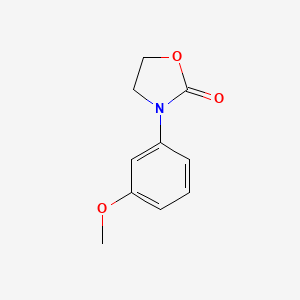

![6-Methylpyrrolo[2,1-b][1,3]thiazole](/img/structure/B14748808.png)


![{2-[(2,4-Difluorophenyl)imino]-4-methyl-1,3-thiazolidin-4-yl}methanol](/img/structure/B14748843.png)
![[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-methyl-4-oxopyran-3-yl)oxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B14748848.png)
